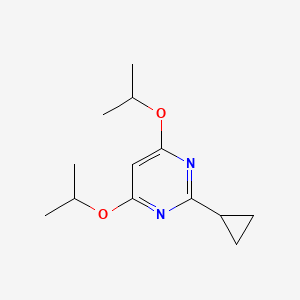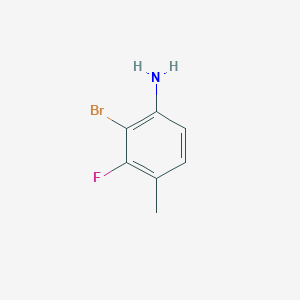
2-Ethynyl-2'-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-2’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H9F. It is a fluorinated biphenyl derivative, characterized by the presence of an ethynyl group and a fluorine atom on the biphenyl structure. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2’-fluoro-1,1’-biphenyl typically involves the coupling of a fluorinated biphenyl derivative with an ethynyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 2-Ethynyl-2’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-2’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethynyl-2’-fluoro-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-2’-fluoro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethynyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-1,1’-biphenyl: Lacks the ethynyl group, affecting its reactivity and applications.
1,1’-Biphenyl: The parent compound without any substituents, used as a reference for comparison.
Uniqueness
2-Ethynyl-2’-fluoro-1,1’-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and physical properties.
Propiedades
Fórmula molecular |
C14H9F |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
1-ethynyl-2-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h1,3-10H |
Clave InChI |
FGPAJGSZYNTPQJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)





![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)





